molecular formula C25H31NO6 B600982 Lacidipine Monomethyl Ester CAS No. 103890-81-9

Lacidipine Monomethyl Ester

Número de catálogo: B600982
Número CAS: 103890-81-9
Peso molecular: 441.53
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Lacidipine Monomethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur in the presence of nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Actividad Biológica

Lacidipine monomethyl ester is a derivative of lacidipine, a third-generation dihydropyridine calcium channel blocker (CCB) known for its antihypertensive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound operates primarily through the inhibition of L-type calcium channels, leading to vasodilation and reduced peripheral vascular resistance. This mechanism is crucial in its role as an antihypertensive agent. Additionally, lacidipine has been shown to:

  • Inhibit cholesterol esterification : Studies indicate that lacidipine reduces cholesterol accumulation in arterial walls, a key factor in atherogenesis. In vivo studies demonstrated a dose-dependent reduction in cholesterol esterification in cholesterol-fed rabbits .
  • Exhibit anti-inflammatory properties : Lacidipine has been linked to reduced inflammation in vascular tissues. It modulates the expression of inflammatory markers and protects against oxidative stress, contributing to its cardiovascular protective effects .
  • Enhance proteostasis : Research has shown that lacidipine improves the folding and trafficking of mutated glucocerebrosidase variants, which is particularly relevant in conditions like Gaucher's disease. This suggests a broader role in cellular health beyond its cardiovascular effects .

Therapeutic Applications

This compound has several therapeutic implications:

  • Hypertension Management : As a CCB, it effectively lowers blood pressure by relaxing vascular smooth muscle. Clinical trials have demonstrated its efficacy in reducing blood pressure comparable to other antihypertensives while exhibiting fewer side effects .
  • Cardiovascular Protection : The European Lacidipine Study on Atherosclerosis (ELSA) highlighted lacidipine's ability to slow the progression of carotid atherosclerosis independent of blood pressure reduction. The study found a significant reduction in intima-media thickness (IMT) among patients treated with lacidipine compared to atenolol .
  • Nephroprotective Effects : Lacidipine has shown promise in protecting renal function, particularly in patients with hypertension or diabetes. It reduces proteinuria and improves glomerular morphology by inhibiting T-type calcium channels, which are crucial for renal function .

Study 1: Cholesterol Esterification

A study conducted on cholesterol-fed rabbits revealed that lacidipine significantly inhibited cholesterol esterification in the arterial wall. The results showed:

  • Inhibition Rates :
    • 1 mg/kg/day: 24% inhibition
    • 3 mg/kg/day: 30% inhibition
    • 10 mg/kg/day: 41% inhibition
      These findings underscore lacidipine's potential as an antiatherogenic agent .

Study 2: ELSA Trial

The ELSA trial involving 2334 hypertensive patients demonstrated:

  • IMT Reduction : Lacidipine treatment resulted in a mean reduction of -0.0227 mm over four years compared to atenolol.
  • Plaque Regression : A higher percentage of patients experienced plaque regression while on lacidipine, indicating its effectiveness in modifying atherosclerotic disease progression .

Summary Table of Key Findings

Study/Trial Findings
Cholesterol EsterificationDose-dependent inhibition of cholesterol esterification; significant reduction in arterial cholesterol levels
ELSA TrialSignificant reduction in IMT; higher rates of plaque regression compared to atenolol
Proteostasis RegulationImproved folding of glucocerebrosidase variants; potential implications for Gaucher's disease

Propiedades

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLPBBLKDRVRCO-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001102883
Record name 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-81-9
Record name 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lacidipine Monomethyl Ester
Reactant of Route 2
Reactant of Route 2
Lacidipine Monomethyl Ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Lacidipine Monomethyl Ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Lacidipine Monomethyl Ester
Reactant of Route 5
Reactant of Route 5
Lacidipine Monomethyl Ester
Reactant of Route 6
Lacidipine Monomethyl Ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.